molecular formula C25H20ClN7O5 B2889150 3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 922115-95-5

3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2889150
CAS No.: 922115-95-5
M. Wt: 533.93
InChI Key: BFZBJFJERGRPSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, while the isoxazole ring could be formed via a cyclization reaction .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the nitro group is electron-withdrawing and could make the benzyl ring more susceptible to electrophilic aromatic substitution .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Activity : Novel pyrazole derivatives, including those with pyrazolo[3,4-d]pyrimidine structures, have shown significant anticancer activity in vitro. These compounds have been synthesized and evaluated against various cancer cell lines, demonstrating higher activity in some cases than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016); (Rahmouni et al., 2016).
  • Antimicrobial Activity : Pyrazole and isoxazole compounds have been explored for their potential antimicrobial properties. Studies have reported the synthesis of these compounds and their evaluation against various bacterial and fungal strains, indicating promising antimicrobial efficacy (El-ziaty et al., 2016).

Biological Evaluation

  • In vitro Evaluation : The cytotoxic activities of pyrazolo[3,4-d]pyrimidine derivatives have been assessed in vitro against different cancer cell lines, offering insights into their therapeutic potential and facilitating the exploration of structure-activity relationships (Abdellatif et al., 2014).
  • Chemical Synthesis and Characterization : The chemical synthesis routes for pyrazolo[3,4-d]pyrimidine and isoxazole derivatives have been well-documented, providing a foundation for further modification and optimization of these compounds for potential scientific research applications (Ochi & Miyasaka, 1983).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN7O5/c1-15-21(22(30-38-15)18-7-2-3-8-20(18)26)24(34)27-9-10-32-23-19(12-29-32)25(35)31(14-28-23)13-16-5-4-6-17(11-16)33(36)37/h2-8,11-12,14H,9-10,13H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBJFJERGRPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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